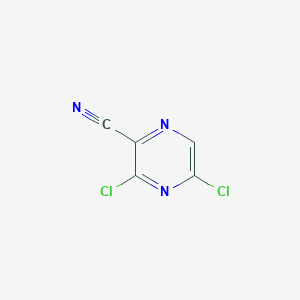

3,5-Dichloropyrazine-2-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

3,5-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTCGHLDTSGIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680953 | |

| Record name | 3,5-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313339-92-3 | |

| Record name | 3,5-Dichloro-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313339-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 3,5-Dichloropyrazine-2-carbonitrile?

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in research, discovery, and drug development. We will delve into its core physical and chemical properties, reactivity, and safe handling protocols, offering field-proven insights to empower your experimental design and synthesis workflows.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 313339-92-3) is a highly functionalized aromatic heterocycle.[1][2][3][4] The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The specific arrangement of two chlorine atoms and a nitrile group on this pyrazine ring makes this compound a versatile and reactive intermediate.[5] Its utility lies in the ability to undergo selective, sequential reactions, primarily nucleophilic aromatic substitutions, allowing for the controlled introduction of diverse functional groups. This enables the construction of complex molecular architectures and the generation of compound libraries for screening and lead optimization in drug discovery programs.[6]

Molecular Structure and Identifiers

A precise understanding of the molecule's identity is the foundation of any successful synthesis.

The structural arrangement of electron-withdrawing chlorine and nitrile groups on the nitrogen-containing pyrazine ring dictates its chemical behavior, creating electrophilic sites for targeted reactions.

Caption: Basic ring structure and substituent positions.

Physical Properties

The physical characteristics of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers.

| Property | Value | Source(s) |

| Appearance | White to Brown or Pale Yellow Crystalline Solid/Powder | [6][10] |

| Melting Point | 65.0 to 69.0 °C | |

| Boiling Point | ~277 °C at 760 mmHg (Predicted/Calculated) | [1][7] |

| Density | ~1.60 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in DMF, DMSO | [10] |

| Storage | Store under inert gas (Nitrogen or Argon) at 0-10°C. Keep sealed in a dry, cool, well-ventilated place. | [3][11] |

Note: Physical properties such as boiling point and density are often predicted for research chemicals and should be used as an estimate.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems from its distinct reactivity, governed by the electrophilic nature of the pyrazine ring, which is further enhanced by the three electron-withdrawing groups.

Key Reactive Features:

-

Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are excellent leaving groups and are susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This is the primary pathway for derivatization.

-

Selective Reactivity: The electronic environment around the two chlorine atoms is not identical. The C5 position is generally more reactive towards nucleophilic attack than the C3 position due to the influence of the adjacent nitrile group and the nitrogen atoms. This regioselectivity can be exploited for sequential, site-specific modifications.

-

Nitrile Group Chemistry: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or carboxamide, or reduction to an amine, further expanding the synthetic possibilities after the initial SₙAr reactions.

-

Stability: The compound is generally stable under recommended storage conditions.[12] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote decomposition or unwanted side reactions.[12][13]

The logical workflow for utilizing this reagent is grounded in exploiting the differential reactivity of its functional groups.

Caption: Relationship between structure and chemical reactivity.

Spectral Data for Quality Control

Verification of identity and purity is paramount. While raw spectral data is lot-specific, suppliers confirm that characterization data, including ¹H NMR, HPLC, and LC-MS, is available to validate the structure and purity of this compound.[1][3] Researchers should always acquire the Certificate of Analysis (CofA) for the specific lot they are using.

Safety, Handling, and PPE

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous and must be handled with appropriate care.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling and Precautionary Measures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear impervious protective gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat and appropriate protective clothing.[12]

-

-

Handling Practices: Avoid breathing dust.[15] Do not get in eyes, on skin, or on clothing.[13][15] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[14]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse mouth.[13]

-

Inhalation: Move the person to fresh air.[12]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Experimental Protocol: Conceptual SₙAr Workflow

To illustrate the practical application of this compound, the following section outlines a generalized, self-validating workflow for a nucleophilic aromatic substitution reaction. The causality behind each step is explained to ensure reproducibility and success.

Objective: To perform a regioselective monosubstitution of this compound with a primary amine nucleophile (R-NH₂).

Methodology:

-

Reagent Preparation (The "Why"): Dry all solvents and reagents thoroughly. The SₙAr reaction is sensitive to water, which can consume reagents or lead to unwanted hydrolysis byproducts. Use an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.

-

Reaction Setup (The "Why"): In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an appropriate aprotic polar solvent (e.g., DMF, DMSO, or NMP). These solvents are ideal because they can dissolve the starting material and stabilize the charged intermediate (Meisenheimer complex) formed during the SₙAr mechanism, thereby accelerating the reaction.

-

Nucleophile Addition (The "Why"): Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5-2.0 eq) followed by the slow addition of the amine nucleophile (R-NH₂, 1.0-1.2 eq) at a controlled temperature (e.g., 0 °C or room temperature). The base is crucial for deprotonating the amine, increasing its nucleophilicity, and neutralizing the HCl that is formed as a byproduct, driving the reaction to completion. Slow addition prevents an uncontrolled exotherm.

-

Reaction Monitoring (The "Why"): Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. This is a self-validating step. By comparing the reaction mixture to spots of the starting material, you can determine when the starting material has been fully consumed, preventing the formation of over-reacted (disubstituted) products and ensuring optimal yield.

-

Workup and Quenching (The "Why"): Once the reaction is complete, quench it by pouring the mixture into water or ice water. This stops the reaction and precipitates the organic product, which is typically less soluble in water.

-

Extraction and Purification (The "Why"): Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). This separates the desired product from inorganic salts and the polar reaction solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. Final purification is typically achieved via silica gel column chromatography to isolate the pure monosubstituted product.

Caption: A validated workflow for SₙAr reactions.

Conclusion

This compound is a high-value reagent for chemical synthesis. Its well-defined physical properties, predictable reactivity profile, and versatile functional groups make it an indispensable tool for medicinal chemists and researchers. By understanding its core characteristics and adhering to strict safety protocols, scientists can effectively leverage this building block to construct novel molecules with significant potential in pharmaceuticals and other advanced material applications.

References

- 1. 313339-92-3 | this compound - Moldb [moldb.com]

- 2. appretech.com [appretech.com]

- 3. This compound - CAS:313339-92-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [oakwoodchemical.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, CasNo.313339-92-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. This compound | VSNCHEM [vsnchem.com]

- 9. PubChemLite - this compound (C5HCl2N3) [pubchemlite.lcsb.uni.lu]

- 10. This compound at Best Price in Noida, Uttar Pradesh | Celeste Life Sciences Pvt. Ltd. [tradeindia.com]

- 11. This compound [jknbiochem.net]

- 12. cn.canbipharm.com [cn.canbipharm.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Elucidation of 3,5-Dichloropyrazine-2-carbonitrile: A Technical Guide for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrazine-based heterocyclic compounds are of paramount importance, serving as versatile scaffolds in the synthesis of a myriad of pharmacologically active agents. Among these, 3,5-Dichloropyrazine-2-carbonitrile stands out as a key building block, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] Its utility is fundamentally linked to its precise chemical structure, the unambiguous confirmation of which is critical for reproducible synthetic outcomes and meaningful structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, with a core focus on Nuclear Magnetic Resonance (NMR) spectroscopy. As a definitive analytical technique for structural elucidation, a thorough understanding of its ¹H and ¹³C NMR spectra is indispensable for identity confirmation and purity assessment.[3] This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on established principles but also a rigorous, field-proven protocol for the empirical acquisition and interpretation of this critical data.

Predicted NMR Spectroscopic Data

Due to the commercial availability of this compound, empirical data acquisition is straightforward.[4][5][6][7][8] However, in the absence of readily published spectra, a robust prediction based on the analysis of analogous structures and the fundamental principles of NMR spectroscopy provides a solid foundation for experimental work. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, compounded by the presence of two chlorine atoms and a nitrile group, significantly deshields the sole proton and all carbon atoms, leading to downfield chemical shifts.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple, exhibiting a single signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.7 - 9.0 | Singlet | 1H | H-6 |

The predicted downfield chemical shift is a direct consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the para-positioned chlorine atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, one for each carbon atom in the unique electronic environment of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Chemical Shift |

| ~152 | C-3 | Attached to electron-withdrawing Cl and adjacent to N and CN |

| ~150 | C-5 | Attached to electron-withdrawing Cl and adjacent to N |

| ~145 | C-6 | Protonated carbon, deshielded by adjacent N and Cl |

| ~135 | C-2 | Attached to electron-withdrawing CN and adjacent to N and Cl |

| ~115 | CN | Characteristic chemical shift for a nitrile carbon |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the use of standardized spectrometer parameters.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][9] Tetramethylsilane (TMS) should be included as an internal standard (0.03% v/v) for accurate chemical shift referencing.[3][9] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue, but their residual solvent signals must be noted.[10][11]

-

Transfer: Using a clean Pasteur pipette, transfer the homogenous solution into a dry, 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a uniform solution.

NMR Spectrometer Setup and Data Acquisition

A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.[3]

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.[3]

-

Acquisition Time (aq): 3-4 seconds.[3]

-

Spectral Width (sw): 16 ppm, centered around 5 ppm.[3]

-

Temperature: 298 K.[3]

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.[3]

-

Acquisition Time (aq): 1-2 seconds.[3]

-

Spectral Width (sw): 240 ppm, centered around 120 ppm.[3]

-

Temperature: 298 K.[3]

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.[3]

Structural Verification Workflow

The following workflow outlines the logical steps for the structural verification of this compound using the acquired NMR data.

Caption: Workflow for the structural verification of this compound.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering convention used for the interpretation of the NMR spectra.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound, CasNo.313339-92-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound - CAS:313339-92-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 313339-92-3 | this compound - Moldb [moldb.com]

- 8. appretech.com [appretech.com]

- 9. benchchem.com [benchchem.com]

- 10. uni-onward.com.tw [uni-onward.com.tw]

- 11. bkinstruments.co.kr [bkinstruments.co.kr]

IUPAC name and synonyms for 3,5-Dichloropyrazine-2-carbonitrile.

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbonitrile: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, and strategic importance as a versatile synthetic intermediate. A plausible, detailed synthesis protocol is presented, drawing from established methodologies for related pyrazine compounds. The guide explores the reactivity of the dichloropyrazine core, highlighting its utility in generating diverse molecular scaffolds for medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Core Compound Identification

Accurate identification is the foundation of all chemical research. This compound is a distinct chemical entity with a specific IUPAC name and a set of recognized synonyms and identifiers.

IUPAC Name: this compound

Synonyms: The following are alternative names and registry descriptions for the compound:

-

2-Pyrazinecarbonitrile, 3,5-dichloro-[1]

-

3,5-dichloropyrazin-2-carbonitrile[1]

-

3,5-Dichloro-2-pyrazinecarbonitrile[1]

Chemical Identity and Registry Information: Quantitative and structural data are summarized in the table below for unambiguous identification.

| Identifier | Value | Source |

| CAS Number | 313339-92-3 | [1][3][4][5] |

| Molecular Formula | C₅HCl₂N₃ | [3][4][6][7] |

| Molecular Weight | 173.99 g/mol | [1][4] |

| InChI | InChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H | [7] |

| InChIKey | SDTCGHLDTSGIRR-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(N=C(C(=N1)C#N)Cl)Cl | [6][7] |

| MDL Number | MFCD13193460 | [4] |

Physicochemical Properties and Handling

Understanding the physical properties and safe handling requirements is critical for experimental design and laboratory safety.

| Property | Value / Recommendation | Source |

| Purity | Typically ≥97-98% | [1][3][6] |

| Appearance | White to pale yellow solid (inferred from related compounds) | |

| Storage Conditions | Store in a cool, dry place. Recommended at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [1][2][6] |

| Solubility | Expected to have low solubility in water but soluble in common organic solvents like Dichloromethane, Toluene, and DMF. |

Safety and Handling: this compound is intended for research and development purposes by trained professionals only. Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Strategic Importance in Modern Synthesis

The value of this compound lies not in its direct application, but in its exceptional versatility as a synthetic intermediate. The pyrazine core is a recognized pharmacophore present in numerous FDA-approved drugs.[8] The specific arrangement of substituents in this molecule provides multiple reactive sites for building molecular complexity.

Causality of Reactivity:

-

Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it a stable aromatic core.

-

Chloro Substituents: The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. Their positions on the ring allow for selective or sequential displacement, enabling the introduction of various functional groups (e.g., amines, alkoxides, thiols).

-

Nitrile Group: The cyano (-C≡N) group is a powerful electron-withdrawing group that further activates the ring for SₙAr. It is also a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions.

This combination of features makes this compound a powerful scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

References

- 1. This compound - CAS:313339-92-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE|lookchem [lookchem.com]

- 3. appretech.com [appretech.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound [jknbiochem.net]

- 7. PubChemLite - this compound (C5HCl2N3) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

Discovery and historical background of pyrazine compounds.

An In-depth Technical Guide to the Discovery and Historical Background of Pyrazine Compounds

Introduction: The Unassuming Ring with Profound Impact

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4. At first glance, it is a simple, planar molecule. Yet, the history of this unassuming scaffold is a compelling narrative that weaves through the foundations of synthetic organic chemistry, the sensory science of food and flavor, and the forefront of modern drug discovery. From its initial creation in 19th-century laboratories to its identification as a key flavor component in roasted coffee and its central role in life-saving pharmaceuticals, the journey of pyrazine is a story of evolving scientific understanding and application. This guide provides a technical exploration of the discovery and historical background of pyrazine compounds, designed for researchers, scientists, and drug development professionals. We will trace the path from the first synthetic methodologies to the recognition of pyrazines in the natural world and their ultimate rise as a privileged scaffold in medicinal chemistry.

Part 1: The Genesis of a Heterocycle - Foundational 19th-Century Syntheses

The story of pyrazine begins not in nature, but in the nascent field of organic synthesis. The first recorded synthesis of a pyrazine derivative, specifically tetraphenylpyrazine, was achieved by Laurent in 1855, though the structural significance was not fully appreciated at the time.[1] It was the later work of German chemists in the 1870s that established the foundational methods for constructing the pyrazine core, reactions that remain textbook examples of heterocyclic chemistry.

Two landmark syntheses from this era defined the early understanding of pyrazine formation:

-

The Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia. The reaction proceeds through the formation of an amino ketone intermediate, which then undergoes self-condensation and subsequent oxidation to yield the aromatic pyrazine ring.[2] This multi-step process was crucial as it provided a rational, albeit low-yielding, pathway to substituted pyrazines from readily available starting materials.

-

The Gutknecht Pyrazine Synthesis (1879): Building on the principle of self-condensation, Gutknecht developed a more general and often higher-yielding approach.[2] This synthesis is based on the self-condensation of α-ketoamines, which can be prepared through various methods, such as the reduction of α-oximino ketones. The elegance of the Gutknecht synthesis lies in its versatility for producing symmetrically and asymmetrically substituted pyrazines.

These early syntheses were pivotal. They not only provided the first reliable access to the pyrazine ring system but also contributed significantly to the fundamental understanding of condensation and oxidation reactions in heterocyclic chemistry.

Caption: Foundational 19th-century pyrazine synthesis routes.

Part 2: From Laboratory Artifact to Natural Product

For decades, pyrazines were primarily viewed as synthetic curiosities. This perception shifted dramatically in 1962 when Kosuge and Kamiya isolated tetramethylpyrazine from cultures of Bacillus subtilis, a bacterium used in the fermentation of soybeans to produce "nattō".[3][4] This was the first discovery of a pyrazine compound in a natural product and a landmark moment that opened entirely new fields of investigation.[3][4]

This discovery catalyzed a surge of research, revealing that pyrazines are ubiquitous in nature and play diverse biological roles:

-

Food and Flavor Chemistry: Scientists quickly realized that pyrazines are responsible for the characteristic nutty, roasted, toasted, and earthy aromas of countless foods.[5][6] They are key flavor compounds in coffee, cocoa, bread, roasted meats, and nuts.[7] The formation of these pyrazines during cooking became a central topic of food science.

-

Biological Signaling: Beyond flavor, pyrazines were found to function as crucial signaling molecules. In insects, they act as sex pheromones, trail markers, and alarm signals.[8] In an extraordinary example of co-evolution, some orchids produce pyrazines to mimic the sex pheromones of their specific wasp pollinators, thereby achieving pollination through sexual deception.[9][10]

The following table summarizes some of the key milestones in the historical discovery of pyrazine compounds.

| Year | Discovery | Significance | Key Researchers |

| 1876 | Staedel–Rugheimer pyrazine synthesis | First rational synthesis of the pyrazine ring. | Staedel & Rugheimer |

| 1879 | Gutknecht pyrazine synthesis | A more versatile and general pyrazine synthesis. | Gutknecht |

| 1962 | Isolation of tetramethylpyrazine | First discovery of a pyrazine in a natural source (B. subtilis).[3][4] | Kosuge & Kamiya |

| Late 1960s+ | Identification in roasted foods | Established pyrazines as key aroma compounds in coffee, cocoa, etc. | Various food chemists |

| 1980s+ | Discovery as insect pheromones | Revealed the role of pyrazines in chemical ecology and animal communication. | Various entomologists |

| 2014 | Identified as orchid semiochemicals | Demonstrated a role in plant-pollinator interactions via sexual deception.[9][10] | Bohman, Phillips, et al. |

Part 3: The Maillard Reaction: Nature's Pyrazine Factory

The discovery of pyrazines in cooked foods led directly to the investigation of their formation mechanism. It was established that the primary route to pyrazines in thermally processed food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars.[11][12] This reaction is fundamental to flavor development in the food industry.[11]

The pathway to pyrazine formation within the Maillard cascade can be generalized by the following core steps:

-

Strecker Degradation: An amino acid reacts with a dicarbonyl compound (formed from sugar degradation) to produce an aminoketone and a "Strecker aldehyde," which contributes to the overall aroma.

-

Condensation: Two molecules of the aminoketone intermediate condense to form an unstable dihydropyrazine ring.

-

Oxidation: The dihydropyrazine is readily oxidized to the stable, aromatic pyrazine.

The specific side chain of the initial amino acid and the structure of the sugar precursor dictate the substitution pattern on the final pyrazine ring, leading to the vast diversity of pyrazine-derived aromas observed in food.[13][14][15][16]

Caption: General pathway of pyrazine formation in the Maillard reaction.

Part 4: From Flavor to Pharmacology: Pyrazines in Drug Discovery

The final and perhaps most impactful chapter in the history of pyrazines is their emergence as a "privileged scaffold" in medicinal chemistry. The pyrazine ring is electron-deficient and can act as a bioisostere for other aromatic rings like benzene and pyridine. Its nitrogen atoms can serve as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.

This has led to the development of numerous pyrazine-containing drugs, several of which are on the World Health Organization's Model List of Essential Medicines.[17][18] The applications span a wide range of therapeutic areas, demonstrating the versatility of the pyrazine core in drug design.[19][20][21]

| Drug Name | Therapeutic Class | Mechanism of Action / Significance |

| Pyrazinamide | Anti-tuberculosis | A first-line drug for tuberculosis, activated by bacterial enzymes.[17] |

| Amiloride | Diuretic | A potassium-sparing diuretic used to treat hypertension and heart failure.[17] |

| Glipizide | Anti-diabetic | A sulfonylurea drug that stimulates insulin secretion from the pancreas. |

| Bortezomib | Anti-cancer | A first-in-class proteasome inhibitor for treating multiple myeloma.[17][18] |

| Eszopiclone | Sedative-hypnotic | A nonbenzodiazepine medication used to treat insomnia.[17] |

| Acipimox | Hypolipidemic Agent | Used to lower levels of triglycerides and cholesterol.[19] |

The success of these drugs cemented the importance of the pyrazine ring in pharmaceutical development.[22] It is now a common building block in the synthesis of new chemical entities, valued for its metabolic stability, synthetic accessibility, and favorable physicochemical properties.[19][21]

Conclusion

The history of pyrazine compounds is a microcosm of the evolution of organic chemistry and its application to the life sciences. What began with the foundational syntheses of the 19th century evolved into a deep appreciation for nature's own chemistry, where pyrazines govern the flavor of our food and the behavior of insects. This journey culminated in the rational design of pyrazine-based therapeutics that combat infectious diseases, cancer, and metabolic disorders. For the modern researcher, this history provides a rich context, demonstrating how a simple heterocyclic ring, first constructed over 150 years ago, has become an indispensable tool in both understanding and improving the human condition. The story of pyrazine is far from over, as its unique properties ensure it will remain a focus of discovery in food science, chemical ecology, and medicinal chemistry for years to come.

References

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. benchchem.com [benchchem.com]

- 12. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

The Dichloropyrazine Core: A Technical Guide to Strategic Functionalization

Abstract

The pyrazine ring is a vital heterocyclic scaffold in modern drug discovery and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous FDA-approved drugs.[1][2][3] Dichloropyrazines, as readily available and versatile building blocks, offer a strategic entry point for the synthesis of complex, functionalized pyrazine derivatives.[1][4] This in-depth guide provides a comprehensive overview of the fundamental reactivity of the dichloropyrazine core, with a focus on empowering researchers, scientists, and drug development professionals to strategically design and execute synthetic routes. We will delve into the mechanistic underpinnings of key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols to unlock the full synthetic potential of this privileged scaffold.

Electronic Landscape of the Dichloropyrazine Core: A Foundation for Reactivity

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[5][6] This inherent electron deficiency is the cornerstone of its reactivity, making the carbon atoms of the ring susceptible to nucleophilic attack. The introduction of two chlorine atoms further enhances this electrophilicity through inductive electron withdrawal, significantly activating the C-Cl bonds for substitution reactions.

The relative positions of the chlorine atoms in dichloropyrazine isomers (e.g., 2,5-dichloro vs. 2,6-dichloro) create a nuanced electronic landscape, influencing the regioselectivity of subsequent reactions.[5] In 2,6-dichloropyrazine, both chlorine atoms are positioned alpha (α) to a nitrogen atom, resulting in two highly and equally activated sites.[5] In contrast, the chlorine atoms in 2,5-dichloropyrazine are in electronically distinct environments, which can be exploited for selective mono-functionalization under carefully controlled conditions.[1] Understanding these electronic subtleties is paramount for predicting and controlling the outcome of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental and direct method for introducing a variety of nucleophiles, particularly amines and alkoxides, onto the pyrazine core.[1] The electron-deficient nature of the dichloropyrazine ring facilitates the addition-elimination mechanism characteristic of SNAr.

Mechanistic Considerations and Causality

The SNAr reaction proceeds via a two-step mechanism. First, the nucleophile attacks an electrophilic carbon atom bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized, with the electron-withdrawing nitrogen atoms of the pyrazine ring playing a crucial role in its stabilization. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted pyrazine product.

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), are typically employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and to stabilize the charged Meisenheimer intermediate.[1]

Regioselectivity in Unsymmetrical Dichloropyrazines

In unsymmetrically substituted dichloropyrazines, the site of nucleophilic attack can be selectively controlled. Studies on 2-substituted-3,5-dichloropyrazines have shown that the electronic nature of the substituent at the 2-position dictates the regiochemical outcome.[7][8]

-

Electron-withdrawing groups (EWGs) at the 2-position direct nucleophilic attack to the 5-position.[7][9]

-

Electron-donating groups (EDGs) at the 2-position direct nucleophilic attack to the 3-position.[7][9]

This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate. Computational studies, such as those employing the Fukui index, have been used to accurately predict the preferred site of reactivity.[7][8]

Experimental Protocol: SNAr Amination of 2,5-Dichloropyrazine

This protocol describes a general procedure for the mono-amination of 2,5-dichloropyrazine.

-

To a solution of 2,5-dichloropyrazine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO), add the desired amine (1.0-1.2 eq).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (1.5-2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated pyrazine.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are powerful tools for the functionalization of the dichloropyrazine core.[10][11][12] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of functional group tolerance and under relatively mild conditions.[2][13]

Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the synthesis of aryl- and heteroaryl-substituted pyrazines by reacting a dichloropyrazine with an organoboron compound, typically a boronic acid or a boronate ester.[13] This reaction is of paramount importance in drug discovery, particularly for the synthesis of kinase inhibitors.[13]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[13]

The reactivity of the two chlorine atoms in 2,5-dichloropyrazine can differ, allowing for selective mono- or di-substitution by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.[1] Generally, the chlorine at the 2-position is more reactive in Suzuki couplings.[1] Microwave irradiation can be employed to significantly reduce reaction times.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine

This protocol outlines a general procedure for the mono-arylation of 2,5-dichloropyrazine.

-

In a microwave-safe vial, combine 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

-

Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100 °C and 150 °C for a specified time (e.g., 15-60 minutes).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 2-aryl-5-chloropyrazine.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[14][15] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.[16][17]

The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A wide array of ligands have been developed to facilitate the coupling of various amines with aryl halides, including those with challenging steric or electronic properties.[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][18] This reaction is a powerful method for the synthesis of alkynyl-substituted pyrazines, which are valuable intermediates in organic synthesis and can possess interesting biological activities.[19][20] Chloropyrazines have been shown to be excellent substrates for Sonogashira coupling reactions.[19]

Comparative Reactivity and Regioselectivity: A Summary

The ability to control the regioselectivity of reactions on the dichloropyrazine core is crucial for the efficient synthesis of target molecules.[21] The following table summarizes the key factors influencing the reactivity and regioselectivity of the major transformations discussed.

| Reaction Type | Key Influencing Factors | General Observations |

| SNAr | Electronic nature of substituents on the pyrazine ring, nucleophile strength, solvent, temperature. | EWGs direct substitution to the para-position, while EDGs direct to the ortho-position relative to the substituent.[7][8] |

| Suzuki-Miyaura | Ligand choice, base, solvent, stoichiometry of the boronic acid. | The C2 position of 2,5-dichloropyrazine is generally more reactive.[1] |

| Buchwald-Hartwig | Ligand selection, base, temperature. | Ligand choice is critical for controlling selectivity and achieving high yields.[16][17] |

| Sonogashira | Catalyst system (Pd and Cu), base, solvent. | Generally proceeds efficiently with chloropyrazines.[19] |

Conclusion: A Versatile Scaffold for Innovation

The dichloropyrazine core represents a highly versatile and valuable scaffold in contemporary chemical research. Its inherent electronic properties, coupled with the ability to undergo a diverse range of selective functionalization reactions, make it an attractive starting point for the synthesis of novel compounds with potential applications in medicine and materials science.[1][22] A thorough understanding of the fundamental principles of its reactivity, particularly in SNAr and palladium-catalyzed cross-coupling reactions, empowers chemists to rationally design synthetic strategies and efficiently access a vast chemical space. As new catalytic systems and synthetic methodologies continue to emerge, the importance and utility of the dichloropyrazine core in driving innovation are set to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 20. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regioselectivity - Wikipedia [en.wikipedia.org]

- 22. lifechemicals.com [lifechemicals.com]

A Comprehensive Technical Guide to the Safety, Handling, and Toxicity of 3,5-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety, handling, and toxicological profile of 3,5-Dichloropyrazine-2-carbonitrile (CAS No: 313339-92-3), a key intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.[1][2][3] Given its classification as a highly toxic substance, a thorough understanding and strict adherence to safety protocols are paramount for all personnel involved in its handling and use. This document is intended to serve as a comprehensive resource, moving beyond mere procedural lists to explain the rationale behind each safety recommendation, thereby fostering a culture of intrinsic safety within the research and development environment.

Compound Profile and Inherent Hazards

This compound is a chlorinated heterocyclic nitrile, a class of compounds known for its reactivity and potential biological activity.[1][2] Its utility as a synthetic building block is significant; however, the very features that make it a valuable reagent—the dichloropyrazine ring and the cyano group—also contribute to its hazardous nature.[1]

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 313339-92-3 | [4][5] |

| Molecular Formula | C₅HCl₂N₃ | [4] |

| Molecular Weight | 173.99 g/mol | [4] |

| Appearance | White to pale yellow powder/solid | [2] |

| Melting Point | 98-103 °C | [1][6] |

| Purity | Typically ≥ 95% | [4][6] |

GHS Hazard Identification and Classification

Globally Harmonized System (GHS) classifications underscore the significant risks associated with this compound. It is categorized as acutely toxic and an irritant.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich[6], Apollo Scientific[7] (data for analogous 3,6-isomer)

The presence of the nitrile group (-CN) suggests the potential for the release of hydrogen cyanide gas under acidic conditions or upon combustion, a critical consideration in both experimental design and emergency response.

Core Principles of Safe Handling: A Proactive Approach

The overarching principle when handling this compound is the minimization of all potential routes of exposure—inhalation, dermal contact, and ingestion.[7] This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous material.

-

Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

-

Ventilation: The laboratory should be well-ventilated with regular air changes to ensure that any fugitive emissions are diluted and removed.[7]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as a crucial final barrier.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing severe eye irritation or damage.[7][8] |

| Skin Protection | Chemical-resistant gloves (nitrile, double-gloved). Lab coat (consider a chemical-resistant apron). | Prevents dermal absorption, which is a significant route of toxic exposure.[7][8] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used for operations with a high potential for aerosol generation or in the event of a ventilation failure. | Protects against inhalation of the toxic dust.[8] |

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocols

Adherence to detailed, step-by-step methodologies is critical to ensuring safety during common laboratory procedures.

Protocol for Weighing Solid this compound

-

Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

-

Tare: Place a tared weigh boat on the balance.

-

Transfer: Using a spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust.

-

Seal: Promptly and securely close the main container of this compound.

-

Clean-up: Decontaminate the spatula and any surfaces that may have come into contact with the compound.

Protocol for Preparing a Solution

-

Setup: In the chemical fume hood, place a suitable flask containing a stir bar on a stir plate.

-

Solvent Addition: Add the desired solvent to the flask.

-

Solute Addition: Carefully add the weighed this compound to the solvent.

-

Dissolution: Cap the flask and begin stirring until the solid is fully dissolved. Gentle heating may be applied if the protocol requires, but this should be done with caution, monitoring for any pressure buildup.

Toxicity Profile: Understanding the Biological Risks

Long-term exposure to related compounds has not been extensively studied, but it is prudent to minimize exposure as a matter of course.[7] The pyrazine moiety is found in some herbicides, which have been shown to cause developmental issues in animal studies, though a direct correlation cannot be drawn without specific data.[10]

Emergency Procedures: A Validated Response System

In the event of an accidental exposure or spill, a rapid and correct response is critical.

Exposure Response

| Exposure Route | Immediate Action | Follow-up |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9][11] | Seek immediate medical attention.[7][12] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[11][12] | Wash the area with soap and water. Seek medical attention if irritation persists.[7] |

| Inhalation | Move the individual to fresh air immediately.[7][12] | If breathing is difficult, administer oxygen. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7][12] | Seek immediate medical attention. Call a poison control center.[13] |

Spill Management

The approach to spill cleanup depends on the scale of the incident.

-

Minor Spills:

-

Major Spills:

-

Evacuate the immediate area.

-

Alert your institution's emergency response team.[9]

-

Prevent entry into the affected area.

-

The following diagram outlines the decision-making process for spill response.

Caption: Decision tree for responding to a chemical spill of this compound.

Storage and Disposal

Storage

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Store in a locked cabinet or a designated area for toxic chemicals.[7]

Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.[15][16]

-

Collect waste in clearly labeled, sealed containers.[7]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[14][16]

-

Never dispose of this chemical down the drain or in regular trash.[15] For reactive chemicals, it is crucial to follow specific hazardous waste management programs.[15]

Conclusion

This compound is a valuable research chemical whose utility is matched by its significant hazardous properties. A comprehensive understanding of its toxicity and strict adherence to the handling, storage, and emergency protocols outlined in this guide are not merely procedural requirements but are fundamental to ensuring the safety and well-being of all laboratory personnel. By integrating these principles into every aspect of the experimental workflow, researchers can confidently and safely advance their scientific objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [oakwoodchemical.com]

- 5. vsnchem.com [vsnchem.com]

- 6. 3,5-ジクロロピリジン-2-カルボニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 10. Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 16. acs.org [acs.org]

A Technical Guide to 3,5-Dichloropyrazine-2-carbonitrile: Sourcing, Synthesis, and Application in Drug Discovery

Introduction: The Strategic Value of a Dichlorinated Pyrazine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is of significant interest due to its versatile reactivity and ability to modulate physicochemical properties. 3,5-Dichloropyrazine-2-carbonitrile (CAS No. 313339-92-3) has emerged as a particularly valuable building block for researchers and drug development professionals. Its strategic arrangement of two reactive chlorine atoms, differentially activated by an electron-withdrawing nitrile group, provides a powerful handle for controlled, regioselective functionalization. This guide offers an in-depth technical overview of its commercial availability, synthesis, chemical reactivity, and proven applications as a key starting material in the synthesis of advanced kinase inhibitors.

Chemical Identity and Physicochemical Properties

Before engaging in procurement or synthesis, a clear understanding of the molecule's fundamental properties is essential.

| Property | Value |

| CAS Number | 313339-92-3 |

| Molecular Formula | C₅HCl₂N₃ |

| Molecular Weight | 173.99 g/mol |

| Appearance | White to off-white or pale yellow powder/solid |

| Boiling Point (Predicted) | ~277 °C |

| Density (Predicted) | ~1.60 g/cm³ |

| Storage Conditions | Store in a cool, dry place, often recommended at 2-8°C under an inert atmosphere. |

Part 1: Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers that cater to the research and development sector. Procurement typically involves selecting a supplier based on required purity, scale, and documentation (e.g., Certificate of Analysis, SDS). Purity levels of ≥97% or ≥98% are common for this reagent.

Table of Representative Commercial Suppliers:

| Supplier Name | Typical Purity Offered | Available Quantities |

| Oakwood Chemical [1] | Inquire | Gram to multi-gram scale |

| Sunway Pharm Ltd [2] | ≥97% | Gram to multi-gram scale |

| HENAN SUNLAKE ENTERPRISE CORP. [3] | ≥98% | Gram to kilogram scale |

| Appretech Scientific Limited [4] | ≥98% | Gram to multi-gram scale |

| VSNCHEM [5] | Inquire | Gram to bulk scale |

Note: This list is not exhaustive and is intended to provide representative examples. Researchers should always request a Certificate of Analysis (CoA) for their specific lot to verify purity and identity.

Part 2: Synthesis and Mechanistic Rationale

Understanding the synthesis of this compound is crucial for process development and for appreciating the potential impurity profile. The most common laboratory and industrial-scale synthesis involves a two-step process starting from 2,6-Dichloropyrazine.

-

Step 1: Carboxamide Formation. The first step is the introduction of a carboxamide group at the 2-position of the pyrazine ring. This is typically achieved via a radical reaction with formamide, often initiated by an oxidizing agent like sodium persulfate.[3]

-

Step 2: Dehydration to Nitrile. The resulting 3,5-Dichloropyrazine-2-carboxamide is then dehydrated to form the target nitrile. This is a standard transformation in organic chemistry, often employing powerful dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis adapted from literature procedures for the dehydration of the carboxamide precursor.

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carboxamide[3]

-

To a suitable reaction vessel, add 2,6-Dichloropyrazine (1.0 eq) and formamide (20 eq).

-

Stir the mixture to form a solution or suspension.

-

Slowly add sodium persulfate (~1.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 90-100 °C for approximately 2-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., a 1:3 isopropanol/chloroform mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield 3,5-Dichloropyrazine-2-carboxamide.

Step 2: Dehydration to this compound

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 3,5-Dichloropyrazine-2-carboxamide (1.0 eq) in phosphorus oxychloride (POCl₃, ~3-5 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Filter the solid and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid under vacuum to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Application in Drug Discovery - A Regioselective Gateway to Kinase Inhibitors

The true utility of this compound lies in its predictable reactivity in nucleophilic aromatic substitution (SₙAr) reactions. The pyrazine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitrile group at the C2 position.

The Causality of Regioselectivity

A critical principle governing the use of this scaffold is the regioselectivity of nucleophilic attack. For 2-substituted 3,5-dichloropyrazines, the position of substitution is dictated by the electronic nature of the C2 substituent. When the C2 position is occupied by an electron-withdrawing group (EWG) like a nitrile, nucleophilic attack occurs preferentially at the C5 position.[7] This is because the EWG enhances the electrophilicity of the distal C5 carbon more than the adjacent C3 carbon. This predictable outcome is a cornerstone of its synthetic utility, allowing for the sequential and controlled introduction of different functionalities.

Case Study: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

A clear demonstration of this principle is found in a patent for pyrazine-based kinase inhibitors, specifically targeting Spleen Tyrosine Kinase (Syk), a crucial mediator in immune signaling pathways.[8] In this synthesis, this compound is used as the starting material for a regioselective SₙAr reaction.

Caption: Regioselective SₙAr reaction in the synthesis of a Syk kinase inhibitor intermediate.

Protocol: Synthesis of Intermediate B58.1[8]

-

Dissolve this compound (1.0 eq) and (R)-(+)-N-Boc-3-aminopyrrolidine (1.04 eq) in acetonitrile.

-

Add N,N-Diisopropylethylamine (DIEA, ~1.4 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield the crude product.

-

This intermediate, where the C5-chloro has been selectively displaced, is then carried forward for further synthetic modifications to produce the final active pharmaceutical ingredients.

Part 4: Quality Control & Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis, as impurities can lead to side reactions and complicate purification. A combination of chromatographic and thermal methods provides a comprehensive quality assessment.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and identifying organic impurities. A reversed-phase method is typically employed.

-

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v). The exact ratio may require optimization.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 254 nm or a wavelength appropriate for the chromophore.[9]

-

Column Temperature: 30 °C.[9]

-

Sample Preparation: Dissolve a known quantity of the material in the mobile phase to a concentration of ~0.5 mg/mL.[9]

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

-

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Differential Scanning Calorimetry (DSC): Can be used as an orthogonal method to determine the purity of highly crystalline samples based on melting point depression.[9]

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Researchers must consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this compound.

Conclusion

This compound is a high-value, commercially available building block whose utility is anchored in the predictable regioselectivity of its SₙAr reactions. The electron-withdrawing nitrile group reliably directs initial nucleophilic attack to the C5 position, a fundamental principle that has been expertly leveraged in the synthesis of complex therapeutic candidates, including potent kinase inhibitors. By understanding its commercial sources, synthetic routes, and the mechanistic rationale behind its reactivity, researchers and drug development professionals can effectively integrate this powerful scaffold into their discovery programs to accelerate the creation of novel and impactful medicines.

References

- 1. WO2019185068A1 - Method of synthesis of 5,6âbis(5âalkoxythiophenâ2âyl)pyrazine-2,3-dicarbonitriles, derivatives of dicyanopyrazine and use thereof - Google Patents [patents.google.com]

- 2. EP2392566B1 - Method for producing dichloropyrazine derivative - Google Patents [patents.google.com]

- 3. 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3,5-Dichloropyrazine-2-carbonitrile: An Application Note and Protocol

Introduction

3,5-Dichloropyrazine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites, stemming from the pyrazine core, two chlorine atoms, and a nitrile group, make it an important intermediate in the synthesis of novel pharmaceuticals and functional materials. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is based on a two-step synthetic sequence involving the dichlorination of 2-aminopyrazine followed by a Sandmeyer cyanation. The rationale behind each step, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and safety.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from commercially available 2-aminopyrazine. The first step involves the dichlorination of the pyrazine ring, followed by the conversion of the amino group to a nitrile via a Sandmeyer reaction.

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Amino-3,5-dichloropyrazine

This step involves the direct dichlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS) as the chlorinating agent. The use of NCS is advantageous as it is a solid, easy-to-handle reagent that provides a source of electrophilic chlorine. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction. This procedure is adapted from a similar transformation on a pyridine derivative.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Aminopyrazine | 98% | Commercially Available |

| N-Chlorosuccinimide (NCS) | 98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution | Prepared in-house |

| Brine | Saturated aqueous solution | Prepared in-house |

| Anhydrous sodium sulfate (Na2SO4) | Reagent Grade | Commercially Available |

Step-by-Step Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 2-aminopyrazine (1.0 eq).

-

Solvent Addition: Add a solvent mixture of DMF and methanol (e.g., in a 2.5:1 volume ratio) to dissolve the 2-aminopyrazine.[1]

-

Addition of NCS: To the stirred solution, add N-chlorosuccinimide (2.2 eq) portion-wise. The addition of NCS may cause a slight exotherm, so it is recommended to monitor the temperature.

-

Reaction Conditions: Heat the reaction mixture to 45-50 °C and stir for 3-5 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-amino-3,5-dichloropyrazine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3][4][5]

Part 2: Synthesis of this compound via Sandmeyer Reaction

The second step is the conversion of the amino group of 2-amino-3,5-dichloropyrazine to a nitrile group. This is achieved through the Sandmeyer reaction, a well-established method for the transformation of aromatic amines.[6][7] The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-3,5-dichloropyrazine | As synthesized in Part 1 | - |

| Sodium nitrite (NaNO2) | 97% | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially Available |

| Copper(I) cyanide (CuCN) | 99% | Commercially Available |

| Dichloromethane (DCM) | Reagent Grade | Commercially Available |

| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution | Prepared in-house |

| Brine | Saturated aqueous solution | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | Commercially Available |

Step-by-Step Protocol

-

Diazotization:

-

In a flask, dissolve 2-amino-3,5-dichloropyrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C.[8] Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution. The formation of the diazonium salt is a critical step and requires careful temperature control to prevent decomposition.[8][9]

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will be evolved, so ensure adequate ventilation.[8]

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

| Property | Expected Value |

| Appearance | White to pale yellow solid[10] |

| Molecular Formula | C₅HCl₂N₃[11][12][13][14] |

| Molecular Weight | 173.99 g/mol [11][12] |

| Melting Point | Estimated: 98-103 °C (based on 3,5-Dichloropyridine-2-carbonitrile)[10] |

| ¹H NMR (CDCl₃) | Predicted: A singlet around δ 8.6-8.8 ppm corresponding to the single aromatic proton. |

| ¹³C NMR (CDCl₃) | Predicted: Signals for the carbon bearing the nitrile group, the two chlorine-bearing carbons, and the proton-bearing carbon. |